3-[(3-Isopropylphenoxy)methyl]piperidine
Description
3-[(3-Isopropylphenoxy)methyl]piperidine is a piperidine derivative featuring a phenoxymethyl substituent at the 3-position of the piperidine ring, with an isopropyl group at the meta position of the phenyl ring. Piperidine derivatives are widely studied for their roles as ligands for opioid, sigma, and other central nervous system (CNS) receptors, making this compound a candidate for drug development .
Properties
IUPAC Name |
3-[(3-propan-2-ylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(2)14-6-3-7-15(9-14)17-11-13-5-4-8-16-10-13/h3,6-7,9,12-13,16H,4-5,8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPSALBROVIGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Isopropylphenoxy)methyl]piperidine typically involves the reaction of 3-isopropylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as distillation, crystallization, or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
3-[(3-Isopropylphenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can yield alcohols or amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-[(3-Isopropylphenoxy)methyl]piperidine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3-Isopropylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access
Receptor Modulation: Interacting with receptors to alter their signaling pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
3-[(3-Methylphenoxy)methyl]piperidine (CAS 693764-34-0)
- Structure : Replaces the isopropyl group with a methyl group at the 3-position of the phenyl ring.
- Impact : The smaller methyl group reduces steric hindrance and lipophilicity compared to isopropyl. This may enhance solubility but decrease membrane permeability .
- Application : Useful for studying the role of substituent bulkiness in receptor binding.
3-[(4-Fluorophenoxy)methyl]piperidine (CAS 142220-38-0)
- Structure : Substitutes the isopropyl group with a fluorine atom at the para position.
- Impact : Fluorine’s electron-withdrawing nature increases polarity and metabolic stability. This compound may exhibit improved CNS penetration compared to alkyl-substituted analogs .
3-([3-(Trifluoromethyl)phenoxy]methyl)piperidine
Positional Isomerism and Pharmacological Activity
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride (CAS 1220027-94-0)
- Structure : Chlorine at the 4-position and isopropyl at the 2-position of the phenyl ring.
- Impact : Positional isomerism alters steric and electronic interactions with biological targets. The chloro group may enhance binding to sigma receptors, as seen in related compounds like paroxetine .
Paroxetine Derivatives (e.g., USP Paroxetine Related Compound G)
Modifications to the Piperidine Linker
1-[[3-(3-Chloropropoxy)phenyl]methyl]piperidine (CAS 101650-46-8)
- Structure: Replaces the phenoxymethyl group with a chloropropoxy-linked benzyl chain.
1-(3-(o-Methoxyphenyl)propyl)piperidine hydrochloride
Pharmacological and Physicochemical Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Pharmacological Target |
|---|---|---|---|---|---|
| 3-[(3-Isopropylphenoxy)methyl]piperidine | C₁₅H₂₁NO | 231.34 | 3-isopropylphenoxymethyl | ~3.5 | Opioid/Sigma receptors (proposed) |
| 3-[(3-Methylphenoxy)methyl]piperidine | C₁₃H₁₉NO | 205.30 | 3-methylphenoxymethyl | ~2.8 | Not reported |
| 3-([3-(Trifluoromethyl)phenoxy]methyl)piperidine | C₁₃H₁₄F₃NO | 257.26 | 3-CF₃phenoxymethyl | ~3.9 | Enzyme inhibitors (e.g., kinases) |
| 3-[(4-Fluorophenoxy)methyl]piperidine | C₁₂H₁₆FNO | 209.26 | 4-fluorophenoxymethyl | ~2.5 | CNS penetration enhancers |
| Paroxetine Hydrochloride | C₁₉H₂₀FNO₃·HCl | 365.83 | Benzodioxol, fluorophenyl | ~4.0 | Serotonin transporter (SERT) |
Key Findings and Implications
Methyl or fluorine substituents balance solubility and bioavailability .
Positional Effects: Meta-substituted isopropyl groups (target compound) may optimize receptor binding compared to para-substituted analogs like 4-fluorophenoxy derivatives .
Linker Flexibility : Propyl or chloropropoxy linkers increase molecular flexibility, which can improve or hinder target engagement depending on the receptor’s active site geometry .
Biological Activity
3-[(3-Isopropylphenoxy)methyl]piperidine is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. The compound's structure consists of a piperidine ring substituted with a 3-isopropylphenoxy group, which contributes to its unique biological activity.
- IUPAC Name : 3-[(3-propan-2-ylphenoxy)methyl]piperidine
- Molecular Formula : C15H23NO
- CAS Number : 946724-78-3
- Molecular Weight : 249.35 g/mol
Synthesis
The synthesis typically involves the reaction of 3-isopropylphenol with piperidine in the presence of bases such as sodium hydride or potassium carbonate, using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can modulate these targets through:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity.
- Receptor Modulation : It can interact with various receptors, altering their signaling pathways and influencing physiological responses.
Pharmacological Applications
Research indicates that this compound may have applications in the following areas:
- Neuropharmacology : Potential use as a histamine H3 receptor ligand, which could affect neurotransmitter release and cognitive functions .
- Enzyme Studies : Investigated for its role in inhibiting specific enzymes related to metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Histamine H3 Receptor Interaction :
-
Inhibition Studies :
- Research involving enzyme inhibitors has shown that similar compounds can significantly impact metabolic processes, indicating that this compound may exhibit comparable effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[(3-Methylphenoxy)methyl]piperidine | Structure | Moderate enzyme inhibition |
| 3-[(4-Isopropylphenoxy)methyl]piperidine | Structure | Stronger receptor modulation |
| 3-[(2-Ethylphenoxy)methyl]piperidine | Structure | Lower binding affinity |
The unique isopropyl substitution in this compound provides distinct steric and electronic properties compared to other derivatives, influencing its reactivity and interactions with biological targets.
Q & A
Q. What are the recommended synthetic routes for 3-[(3-Isopropylphenoxy)methyl]piperidine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 3-isopropylphenol derivatives and a piperidine precursor. Key steps include:
- Reagent Selection : Use a strong base (e.g., NaH or K₂CO₃) to deprotonate the hydroxyl group of 3-isopropylphenol, enabling nucleophilic attack on a chloromethyl-piperidine intermediate .
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at 2–8°C in inert atmospheres to prevent oxidation .
- Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
- Humidity Sensitivity : Use dynamic vapor sorption (DVS) to measure hygroscopicity; desiccants are recommended for long-term storage .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : NMR (¹H/¹³C) and FT-IR to verify the piperidine ring, isopropylphenoxy group, and methylene linker .
- Purity Analysis : HPLC-MS with a C18 column and acetonitrile/water gradient (detection limit: 0.1% impurities) .
- Chirality Assessment : Chiral HPLC or circular dichroism (CD) if stereoisomers are present .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what experimental models are appropriate?
- Receptor Binding Assays : Screen against GPCRs (e.g., opioid or adrenergic receptors) using radioligand displacement (e.g., [³H]-naloxone) .
- Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays .
- Cellular Uptake : Use fluorescently tagged derivatives and confocal microscopy to track subcellular localization .
Q. How can computational methods aid in optimizing this compound’s pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability. The isopropylphenoxy group may enhance lipid solubility but reduce aqueous solubility .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with target receptors. Focus on hydrogen bonding with the piperidine nitrogen and hydrophobic contacts with the isopropyl group .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Reproducibility : Validate assays in multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .
- Metabolite Interference : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Species Variability : Compare rodent vs. human primary cell responses to assess translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
